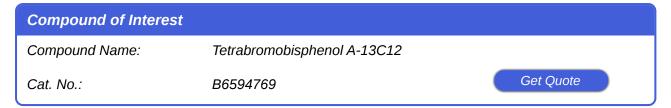


Synthesis and Commercial Availability of ¹³C₁₂-Labeled TBBPA: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of ¹³C₁₂-labeled Tetrabromobisphenol A (TBBPA). It includes a detailed, adaptable synthesis protocol, information on commercial suppliers, and an examination of the signaling pathways affected by TBBPA, visualized with a Graphviz diagram.

Commercial Availability

¹³C₁₂-labeled TBBPA is commercially available as a certified reference material, primarily for use in environmental analysis and mass spectrometry applications. The leading supplier for this isotopically labeled compound is Cambridge Isotope Laboratories, Inc. (CIL).

Table 1: Commercial Availability of ¹³C₁₂-Labeled TBBPA



Supplier	Product Name	Catalog Number	Concentrati on & Solvent	Isotopic Purity	Chemical Purity
Cambridge Isotope Laboratories, Inc.	Tetrabromobi sphenol A (ring- ¹³ C ₁₂ , 99%)	CLM-4694- 1.2	50 μg/mL in Methanol	99%	96%[1]
Cambridge Isotope Laboratories, Inc.	Tetrabromobi sphenol A (ring- ¹³ C ₁₂ , 99%)	CLM-4694-T- 1.2	50 μg/mL in Toluene	99%	98%[2]

Synthesis of ¹³C₁₂-Labeled TBBPA

The synthesis of ¹³C₁₂-labeled TBBPA involves the bromination of ¹³C₁₂-labeled bisphenol A. While a specific protocol for the labeled compound is not publicly available, the following experimental protocol for the synthesis of unlabeled TBBPA can be adapted. The key principle is the electrophilic substitution of bromine onto the electron-rich aromatic rings of the bisphenol A molecule.

Starting Material: ¹³C₁₂-Labeled Bisphenol A

The crucial starting material for this synthesis is Bisphenol A with all twelve carbon atoms of the two phenyl rings labeled with Carbon-13. This labeled precursor is commercially available from suppliers such as Cambridge Isotope Laboratories, Inc.

Table 2: Commercial Availability of ¹³C₁₂-Labeled Bisphenol A

Supplier	Product Name	Catalog Number	Concentration & Solvent	Isotopic Purity
Cambridge Isotope Laboratories, Inc.	Bisphenol A (ring- ¹³ C ₁₂ , 99%)	CLM-4325-1.2	100 μg/mL in Acetonitrile	99%



Experimental Protocol: Bromination of Bisphenol A

The following protocol is adapted from established methods for the synthesis of unlabeled TBBPA and can be scaled down and modified for the synthesis of the ¹³C₁₂-labeled analogue.

Objective: To synthesize Tetrabromobisphenol A by the bromination of Bisphenol A.

Materials:

- Bisphenol A (or ¹³C₁₂-Bisphenol A)
- Bromine
- Methanol
- Hydrochloric acid (36 wt% aqueous solution)
- Hydrazine solution (aqueous)
- Water (deionized)
- Round-bottom flask (four-necked, appropriate size)
- Thermometer
- Stirrer (magnetic or mechanical)
- Condenser
- Addition funnel

Procedure:

Dissolution of Bisphenol A: In a four-necked round-bottom flask equipped with a
thermometer, stirrer, and condenser, charge the Bisphenol A. Add methanol and 36 wt%
aqueous hydrochloric acid to dissolve the Bisphenol A. The reaction is typically carried out at
a temperature in the range of 0-30°C.



- Bromination: Slowly add bromine to the stirred solution over a period of several hours. The amount of bromine used is typically in a molar excess (e.g., 4.0 to 5.0 moles per mole of Bisphenol A) to ensure complete tetrabromination.
- Aging: After the addition of bromine is complete, continue stirring the reaction mixture at the same temperature for an additional period (e.g., 1 hour) to ensure the reaction goes to completion.
- Quenching: After the aging period, reduce any remaining excess bromine by the addition of an aqueous hydrazine solution.
- Precipitation: Add water to the reaction mixture over a period of 1 hour to precipitate the TBBPA product.
- Isolation and Purification: Isolate the precipitated solid by filtration. Wash the solid with water and then reslurry it in water. Filter the product again and dry it under vacuum. The purity of the final product can be assessed by techniques such as HPLC.

Signaling Pathways Affected by TBBPA

TBBPA has been shown to exert a range of biological effects by modulating various cellular signaling pathways. Key pathways affected include those involved in apoptosis (programmed cell death) and the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a crucial role in regulating cell proliferation, differentiation, and stress responses.

TBBPA-Induced Apoptosis

TBBPA can induce apoptosis in various cell types, including human peripheral blood mononuclear cells, neuronal cells, and liver cells.[1] The mitochondrial pathway is a primary mechanism involved in TBBPA-induced apoptosis.[1] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] Key events in this pathway include the activation of caspase-9, the initiator caspase for the mitochondrial pathway, followed by the activation of the executioner caspase, caspase-3.[1]

TBBPA and the MAPK Signaling Pathway

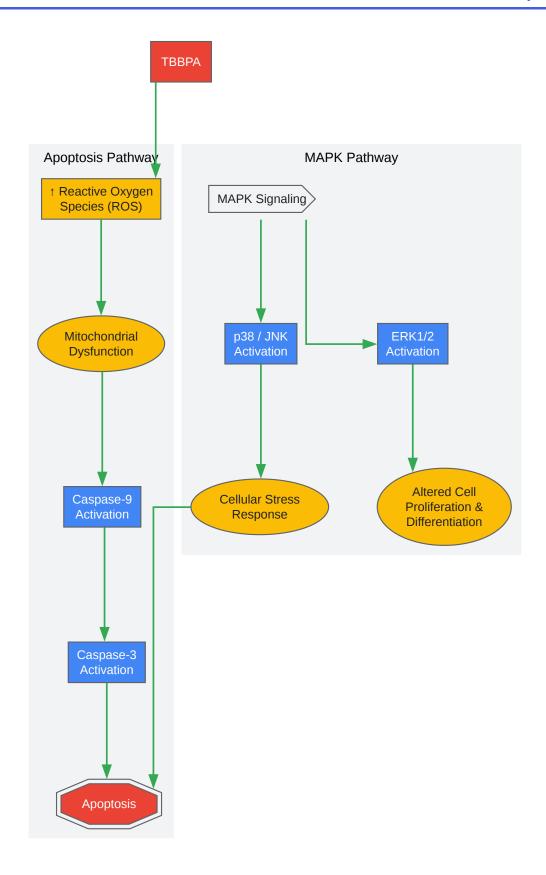






TBBPA can activate several components of the MAPK signaling pathway, including ERK1/2 (Extracellular signal-regulated kinases 1 and 2), JNK (c-Jun N-terminal kinases), and p38 MAPK.[2][3] The activation of these kinases is often cell-type specific and dose-dependent.[4] For instance, TBBPA has been shown to activate p44/42 MAPK (ERK1/2) in human natural killer cells.[2] The activation of the p38 MAPK and JNK pathways is often associated with cellular stress responses and can contribute to the induction of apoptosis.[3]





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Figure 1: Simplified signaling pathways affected by TBBPA.



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